molecular formula C20H19ClN2O2 B2995778 4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 899983-21-2

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Cat. No. B2995778
CAS RN: 899983-21-2
M. Wt: 354.83
InChI Key: AURASCIMAVQDLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, CPCCB.

Scientific Research Applications

Synthesis and Chemical Properties

Research in organic chemistry has demonstrated innovative methods for synthesizing complex heterocyclic compounds, which are crucial in medicinal chemistry and material science. For instance, studies have developed efficient approaches for the synthesis of quinoline and benzoxazine derivatives via palladium-catalyzed cyclization-alkoxycarbonylation reactions, showcasing the compound's relevance in constructing pharmacologically significant scaffolds (Costa et al., 2004).

Photoredox Catalysis

Innovative uses of photoredox catalysis for organic synthesis have been explored, leveraging the unique chemical structures derived from compounds similar to 4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide. These methods facilitate the formation of multiple chemical bonds, contributing to the diversity of synthetic routes available for complex organic molecules (Liu et al., 2018).

Heterocyclic Synthesis

The compound's framework is instrumental in heterocyclic synthesis, where it serves as a precursor or intermediate for various heterocyclic compounds. These synthetic strategies are pivotal for the development of new drugs and materials with enhanced properties and functionalities (Dotsenko & Krivokolysko, 2013).

Coordination Chemistry

Exploration into the coordination chemistry of quinoline derivatives has revealed their adaptability in forming complexes with metals such as zinc and mercury. This versatility is critical for applications in catalysis, materials science, and the synthesis of metal-organic frameworks, highlighting the compound's importance beyond its immediate chemical properties (Ardizzoia et al., 2010).

Antimicrobial Applications

On the biomedical front, derivatives of quinoline have been synthesized and tested for their antimicrobial properties. These studies contribute to the ongoing search for new antibiotics and antimicrobial agents, addressing the global challenge of antibiotic resistance (Idrees et al., 2020).

properties

IUPAC Name

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-16-7-5-13(6-8-16)19(24)22-17-9-10-18-15(12-17)2-1-11-23(18)20(25)14-3-4-14/h5-10,12,14H,1-4,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURASCIMAVQDLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

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